molecular formula C7H12O2 B157105 3-Butenoic acid, 3-methyl-, ethyl ester CAS No. 1617-19-2

3-Butenoic acid, 3-methyl-, ethyl ester

Cat. No. B157105
Key on ui cas rn: 1617-19-2
M. Wt: 128.17 g/mol
InChI Key: SQKVCLUVKIDLNQ-UHFFFAOYSA-N
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Patent
US06933304B2

Procedure details

An oven dried Fisher-Porter bottle was charged with 3-chloro-2-methyl propene (15.7 g, 173. 4 mmol), potassium carbonate (13.0 g, 93.5 mmol), and ethanol (13.0 mL). The bottle was capped with a pressure head and the system was degassed on the vacuum line. The bottle was opened under an atmosphere of nitrogen and Pd(OAc)2 (0.6 g, 2.67 mmol) was added. The system was capped and evacuated. The system was pressurized with carbon monoxide to 30 psi and the reactants were stirred at 10° C. After 30 minutes, the reaction mixture was stirred at room temperature for 2.5 hours. The system was then opened. The reaction mixture was diluted with ether (100 mL), and filtered. The yellow colored filtrate was concentrated under reduced pressure and the residue was purified by silica gel flash chromatography using 10% EtOAc in hexane to afford ethyl-3-methyl-3-butenoate (9.0 g) as a yellow liquid. 1H-NMR and mass spectral data were consistent with the structure. Step 2
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[C:6](=[O:9])([O-])[O-:7].[K+].[K+].[CH2:12](O)[CH3:13]>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:12]([O:7][C:6](=[O:9])[CH2:2][C:3]([CH3:5])=[CH2:4])[CH3:13] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.6 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reactants were stirred at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried Fisher-Porter bottle
CUSTOM
Type
CUSTOM
Details
The bottle was capped with a pressure head
CUSTOM
Type
CUSTOM
Details
the system was degassed on the vacuum line
CUSTOM
Type
CUSTOM
Details
The system was capped
CUSTOM
Type
CUSTOM
Details
evacuated
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ether (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The yellow colored filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CC(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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